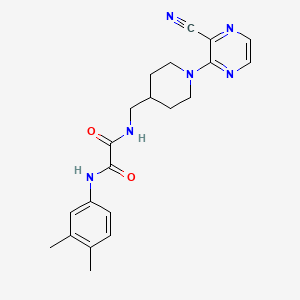

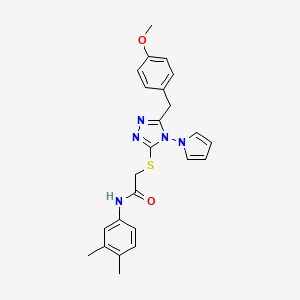

![molecular formula C14H15F2NO B2751794 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2320523-24-6](/img/structure/B2751794.png)

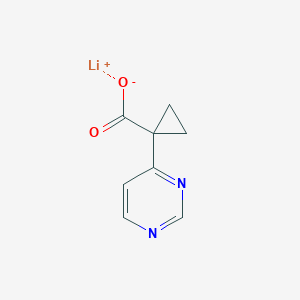

1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one, also known as DF-MK-131, is a synthetic compound that belongs to the class of kappa opioid receptor agonists. It has been studied for its potential use in the treatment of various disorders, including depression, anxiety, and addiction.

科学的研究の応用

Advanced Building Blocks for Drug Discovery

1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one and its derivatives are explored as advanced building blocks in drug discovery. The photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, for instance, has been highlighted as a method for creating conformationally restricted analogues of proline, such as 2,3-ethanoproline. This approach demonstrates the compound's utility in synthesizing complex structures for pharmaceutical applications (Druzhenko et al., 2018).

Catalytic Potential in Organic Reactions

The catalytic potential of 7-azabicyclo[2.2.1]heptane derivatives has been investigated in the context of organic reactions, such as the direct aldol reaction. One study assessed the enantiopure form of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid and found it to be more selective than its monocyclic analogue beta-proline in catalyzing these reactions, indicating its significance in improving enantioselectivity in synthetic chemistry (Armstrong et al., 2009).

Synthesis of Conformationally Restricted Analogues

The synthesis of conformationally restricted analogues, such as nonchiral pipecolic acid analogues, from 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one has been described. These analogues serve as practical syntheses for compounds like 2-azabicyclo[3.1.1]heptane-1-carboxylic and others, demonstrating the compound's versatility in producing biologically relevant structures (Radchenko et al., 2009).

Aerobic Alcohol Oxidation

The compound's framework has been identified as optimal for certain hydroxylamines in the copper-cocatalyzed aerobic oxidation of alcohols. Derivatives like 8-Azabicyclo[3.2.1]octan-8-ol and 7-azabicyclo[2.2.1]heptan-7-ol have been shown to efficiently catalyze the oxidation of secondary alcohols to ketones, highlighting the compound's role in facilitating green chemistry applications (Toda et al., 2023).

特性

IUPAC Name |

1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO/c15-10-2-1-9(13(16)8-10)7-14(18)17-11-3-4-12(17)6-5-11/h1-2,8,11-12H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAWTKAFVNACKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1N2C(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

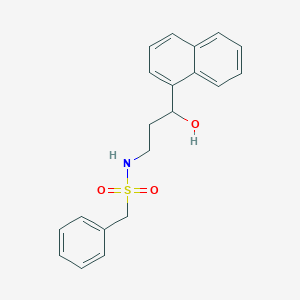

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751723.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2751734.png)